molecular formula C12H10ClN B1423936 6-Chloro-biphenyl-3-ylamine CAS No. 56970-25-3

6-Chloro-biphenyl-3-ylamine

Cat. No. B1423936
CAS RN: 56970-25-3
M. Wt: 203.67 g/mol
InChI Key: BSDFOSUPRZEWQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-biphenyl-3-ylamine is a chemical compound with the empirical formula C12H10ClN and a molecular weight of 203.67 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of 6-Chloro-biphenyl-3-ylamine can be represented by the SMILES string NC1=CC (C2=CC=CC=C2)=C (Cl)C=C1 . This indicates that the molecule contains a nitrogen atom (N) bonded to a chlorinated biphenyl group.


Physical And Chemical Properties Analysis

6-Chloro-biphenyl-3-ylamine is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Anticancer Activities

6-Chloro-biphenyl-3-ylamine derivatives have been studied for their potential anticancer activities. A study by Demirci and Demirbas (2019) synthesized novel Mannich bases derived from 6-Chloro-biphenyl-3-ylamine and tested them against prostate cancer cell lines, revealing moderate cytotoxic activity (Demirci & Demirbas, 2019).

Antimicrobial Activity

Compounds derived from 6-Chloro-biphenyl-3-ylamine have shown promising antimicrobial properties. Badiger et al. (2013) synthesized sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and found them effective against bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger and Candida albicans (Badiger, Mulla, Khazi & Khazi, 2013).

Bacterial Metabolism of Polychlorinated Biphenyls

Furukawa et al. (1979) investigated the effect of chlorine substitution on the bacterial metabolism of various polychlorinated biphenyls, including 6-Chloro-biphenyl-3-ylamine. They found that different bacterial strains metabolize these compounds through various pathways, leading to the formation of chlorobenzoic acids (Furukawa, Tomizuka & Kamibayashi, 1979).

Radiolabeling for In Vivo Mapping

6-Chloro-biphenyl-3-ylamine derivatives have been used in radiolabeling for in vivo mapping of specific proteins. Vaidyanathan et al. (2000) synthesized radiolabeled analogues of 6-Chloro-biphenyl-3-ylamine for mapping O(6)-alkylguanine-DNA alkyltransferase, an important protein in cancer research (Vaidyanathan et al., 2000).

Antimalarial Activity

6-Chloro-biphenyl-3-ylamine derivatives have also been explored for their antimalarial properties. Werbel et al. (1986) synthesized a series of such derivatives and found them effective against Plasmodium berghei in mice, demonstrating potential as novel antimalarial agents (Werbel et al., 1986).

Organometallic Chemistry

In the field of organometallic chemistry, 6-Chloro-biphenyl-3-ylamine derivatives have been utilized to synthesize complex compounds. Gountchev and Tilley (1999) explored yttrium complexes of bis(silylamido)biphenyl ligands derived from 6-Chloro-biphenyl-3-ylamine, contributing to advancements in organometallic synthesis and understanding (Gountchev & Tilley, 1999).

Safety and Hazards

Sigma-Aldrich sells 6-Chloro-biphenyl-3-ylamine “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSDFOSUPRZEWQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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